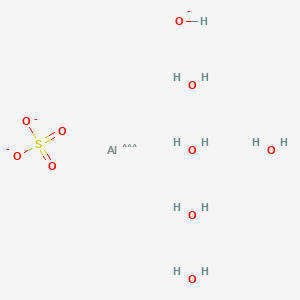
3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the related compound, Ferulic acid, is available as a 2D Mol file or as a computed 3D SD file . The InChI string for this compound is InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The related compound, Ferulic acid, has a density of 1.5±0.1 g/cm3, a boiling point of 643.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 99.8±3.0 kJ/mol and a flash point of 342.9±31.5 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one and similar derivatives have been subjects of synthesis and structural analysis. For instance, the synthesis of related compounds involves combining specific phenolic and aldehyde solutions, characterized by spectroscopic techniques and confirmed by X-ray diffraction studies. The compounds typically crystallize in distinct crystal classes, displaying unique cell parameters and crystalline structures. In the crystal, they exhibit specific bonding patterns, such as O–H·O hydrogen bonds connecting hydroxy donor groups and C=O acceptor groups, contributing to their stability and properties (Thippeswamy et al., 2011).
Crystal Structure Analysis : The crystal structure of closely related compounds has been extensively studied. These structures are often determined by single-crystal X-ray diffraction methods and supported by other spectroscopic analyses like IR, H, and C NMR spectroscopy. The compounds are found to crystallize in specific systems and space groups, with precisely measured cell parameters. The crystal structures reveal intricate details like weak interactions between atoms and various bond angles and lengths, providing insights into the compound's molecular geometry and potential interactions (Khalafy et al., 2013).
Biological and Chemical Properties
Chemical Investigations and Bioactivity : Chemical investigations into compounds similar to 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one have led to the isolation and identification of several compounds with potential bioactive properties. These compounds are derived from natural sources and their structures are elucidated through spectral analysis. Studies indicate that some of these compounds exhibit bioactivity, as revealed by specific assays, hinting at their potential therapeutic or biological applications (Magalhães et al., 2001).
Inhibitory Activities and Potential Applications : Derivatives of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one have been isolated from natural sources and studied for their potential inhibitory activities. These studies focus on the compound's structure and its inhibitory effects on certain biological processes or responses, suggesting their relevance in research areas like inflammation, oxidative stress, or other cellular processes. The structural elucidation of these compounds is crucial for understanding their mechanism of action and potential applications in medicinal or biological research (Wang et al., 2018).
Propriétés
IUPAC Name |
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-6-12-14(7-10(9)2)23-18(17(21)16(12)20)11-4-5-13(19)15(8-11)22-3/h4-8,19,21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURIRRXLYGCEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718935 |
Source


|
| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353223-95-6 |
Source


|
| Record name | 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

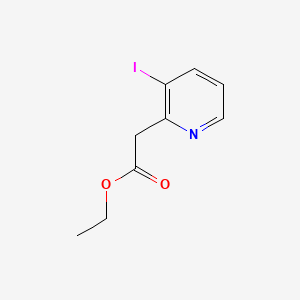
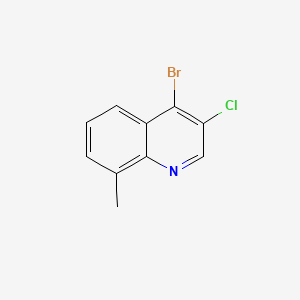
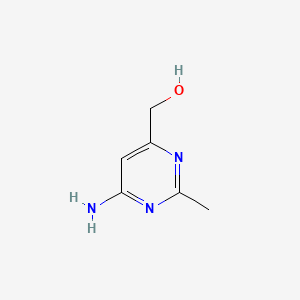
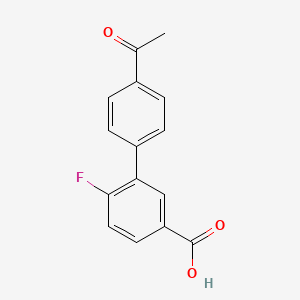
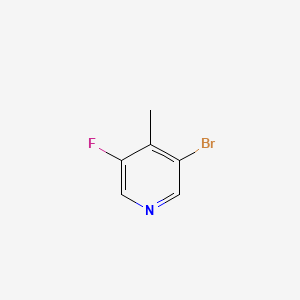
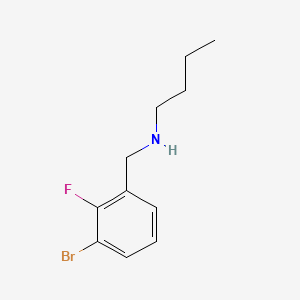

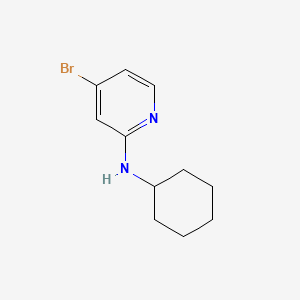



![1-[4-(Trifluoromethoxy)phenyl]hexan-1-one](/img/structure/B577742.png)

